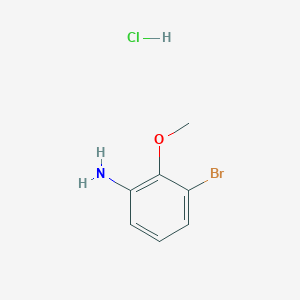
3-Bromo-2-Methoxyaniline hydrochloride
Vue d'ensemble
Description
3-Bromo-2-Methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9BrClNO . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-Methoxyaniline hydrochloride can be represented by the SMILES string COC1=C (C=CC=C1Br)N . The InChI representation is InChI=1S/C7H8BrNO/c1-10-7-5 (8)3-2-4-6 (7)9/h2-4H,9H2,1H3 . The molecular weight of the compound is 202.05 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-Methoxyaniline hydrochloride include a molecular weight of 202.05 g/mol . The compound has a complexity of 110 and a topological polar surface area of 35.2 Ų . The compound is solid in form .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research on compounds structurally similar to 3-Bromo-2-Methoxyaniline hydrochloride has led to advancements in organic synthesis. For example, the synthesis of natural products and complex molecules often requires intermediates that can introduce specific functional groups or structural features. Compounds like 3-Bromo-2-Methoxyaniline hydrochloride serve as versatile building blocks in these syntheses, enabling the construction of intricate molecular architectures through selective reactions and transformations (Sastry et al., 2010).
Polymer Science
In polymer science, derivatives of methoxyaniline, including those with bromo substituents, are investigated for their polymerization behavior and the properties of the resulting polymers. Studies have explored the aqueous polymerization of methoxyanilines to develop conducting polymers with specific electrical and optical properties. These materials are of interest for applications in electronics, coatings, and as materials with unique conductivity and dielectric properties (Sayyah et al., 2002).
Environmental and Degradation Studies
Compounds like 3-Bromo-2-Methoxyaniline hydrochloride are also subjects of environmental studies, particularly in the context of their behavior and transformation in natural and engineered systems. Research on related substances has explored their degradation pathways, the formation of byproducts, and implications for environmental health. These studies contribute to understanding the fate of chemical compounds in the environment and can inform wastewater treatment strategies and pollution mitigation efforts (Manasfi et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, bromo- and methoxy-substituted anilines are valuable for the synthesis of compounds with potential therapeutic applications. Research has focused on developing novel compounds with antitumor, antioxidant, and enzyme inhibitory activities. These studies often involve the design and synthesis of molecules that can interact selectively with biological targets, offering insights into drug design and the development of new treatments for various diseases (Murali et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIGFFVDWGVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-Methoxyaniline hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


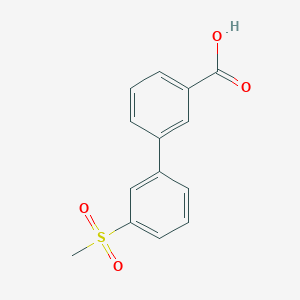

![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)
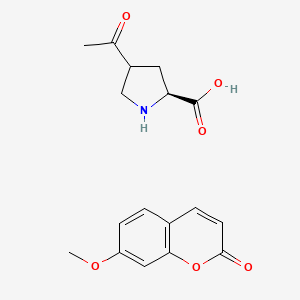
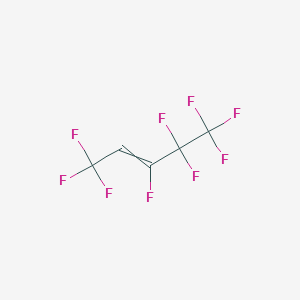

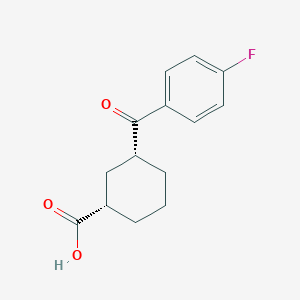
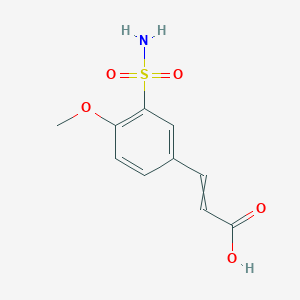
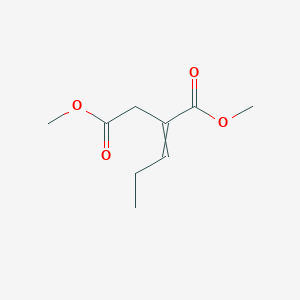
![N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1493941.png)

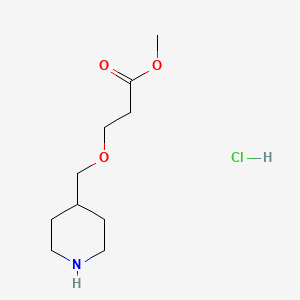
![(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine](/img/structure/B1493951.png)